(R)-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride
Description
Historical Context and Discovery Timeline
The development of (R)-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride reflects broader advances in enantioselective synthesis methodologies that have emerged over recent decades. The compound was first registered in PubChem databases on June 18, 2017, with its most recent structural modifications recorded as late as May 24, 2025. This timeline places the compound within the contemporary era of chiral amine research, which has experienced significant growth following pioneering work in asymmetric hydrogenation techniques.
The broader field of chiral amine synthesis has witnessed remarkable advances since the foundational work of Knowles, Horner, and Kagan, which opened industrial-scale synthesis using asymmetric hydrogenation. The development of this specific compound coincides with the period when pharmaceutical companies began implementing highly efficient and sustainable enantioselective synthesis methodologies on manufacturing scales, as demonstrated by Merck's implementation of rhodium-catalyzed asymmetric hydrogenation for sitagliptin production in 2009.
Research findings indicate that compounds featuring cyclopropylmethoxy substituents have gained particular attention due to their unique structural properties. The presence of cyclopropylmethoxy groups attached to phenyl rings, combined with chiral centers, creates structurally interesting molecules for potential applications in organic synthesis and pharmaceutical research. The specific stereochemistry designated by the (R)-configuration represents careful attention to enantiomeric purity, which has become increasingly important in pharmaceutical development.
The discovery timeline for this compound aligns with significant advances in enantioselective synthesis methodologies. Recent years have witnessed an increase in the synthesis of new chiral amino building blocks due to great demand for expanding chemical space in drug discovery platforms. The structural complexity of this compound exemplifies the sophisticated molecular architectures now accessible through modern synthetic techniques.
Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards for complex chiral organic compounds. The official International Union of Pure and Applied Chemistry name is (1R)-1-[3-(cyclopropylmethoxy)phenyl]ethanamine;hydrochloride, which precisely describes the molecular structure and stereochemical configuration.
The molecular formula C12H18ClNO indicates the presence of twelve carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, yielding a molecular weight of 227.73 grams per mole. The compound exists as a hydrochloride salt, formed through the protonation of the primary amine with hydrochloric acid, which enhances solubility and stability characteristics.
Table 1: Structural Identifiers for this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H18ClNO |
| Molecular Weight | 227.73 g/mol |
| International Union of Pure and Applied Chemistry Name | (1R)-1-[3-(cyclopropylmethoxy)phenyl]ethanamine;hydrochloride |
| Canonical Simplified Molecular Input Line Entry System | CC@HN.Cl |
| International Chemical Identifier | InChI=1S/C12H17NO.ClH/c1-9(13)11-3-2-4-12(7-11)14-8-10-5-6-10;/h2-4,7,9-10H,5-6,8,13H2,1H3;1H/t9-;/m1./s1 |
| International Chemical Identifier Key | VYHMXPQMSWKYNH-SBSPUUFOSA-N |
| PubChem Compound Identification | 127255979 |
The structural designation includes several critical components that define the compound's chemical identity. The (R)-configuration specifies the absolute stereochemistry at the chiral carbon center, indicating the spatial arrangement of substituents according to Cahn-Ingold-Prelog priority rules. This stereochemical designation is crucial for understanding the compound's three-dimensional structure and potential biological interactions.
The cyclopropylmethoxy substituent represents a distinctive structural feature, consisting of a cyclopropyl ring connected through a methylene bridge to an ether oxygen atom. This substituent pattern is positioned at the meta position of the phenyl ring, as indicated by the numeral 3 in the systematic name. The ethanamine portion describes the primary amine functionality attached to a methyl-substituted carbon center, forming the compound's basic structural framework.
Alternative naming conventions for this compound include benzenemethanamine, 3-(cyclopropylmethoxy)-alpha-methyl-, hydrochloride (1:1), (alphaR)-, which emphasizes the benzenemethanamine core structure with specific substitution patterns. This nomenclature variation demonstrates the multiple acceptable systematic approaches to describing complex organic structures while maintaining chemical accuracy and clarity.
Position Within Chiral Amine Derivatives
This compound occupies a significant position within the broader classification of chiral amine derivatives, representing important structural motifs present in numerous pharmaceuticals and biologically active compounds. The compound exemplifies primary chiral amines, which arise when hydrogen atoms in ammonia are replaced by alkyl or aromatic groups while maintaining stereochemical integrity.
The classification of this compound falls within primary (1°) amines, where the nitrogen atom bears one organic substituent alongside two hydrogen atoms. The presence of the chiral center at the alpha-carbon position relative to the amine functionality places this compound within the category of alpha-chiral amines, which represent privileged structural motifs in medicinal chemistry applications.
Table 2: Classification of this compound Within Amine Categories
| Classification Category | Designation | Structural Features |
|---|---|---|
| Amine Type | Primary (1°) | One organic substituent on nitrogen |
| Stereochemistry | (R)-Configuration | Specific spatial arrangement at chiral center |
| Aromatic Character | Aromatic amine | Nitrogen connected to aromatic system |
| Substitution Pattern | Alpha-chiral | Chiral center adjacent to amine functionality |
| Salt Form | Hydrochloride | Protonated amine with chloride counterion |
Research findings demonstrate that chiral aliphatic amine derivatives are ubiquitous in pharmaceuticals, pesticides, natural products, and fine chemicals, yet remain difficult to access due to challenges in differentiating between spatially and electronically similar alkyl groups. The (R)-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine structure addresses these synthetic challenges through its well-defined stereochemical arrangement and unique substitution pattern.
The cyclopropylmethoxy substituent represents an important structural element that distinguishes this compound within chiral amine classifications. Compounds with similar structural features often demonstrate interesting biological activities, such as neurotransmitter modulation or serve as intermediates in pharmaceutical synthesis. The presence of the cyclopropyl group provides conformational rigidity and unique electronic properties that can influence molecular recognition processes.
Due to their tetrahedral configuration, amines with three different substituents are chiral, and the R and S enantiomeric forms of chiral amines represent distinct molecular entities with potentially different biological activities. The specific (R)-stereochemistry of this compound ensures enantiomeric purity, which has become increasingly important in pharmaceutical development due to regulatory requirements and therapeutic considerations.
The position of this compound within the chiral amine landscape reflects ongoing advances in enantioselective synthesis methodologies. Recent developments in nickel-catalyzed enantioselective hydroalkylation and other asymmetric synthetic approaches have provided straightforward access to chiral secondary alkyl-substituted amine derivatives from simple starting materials with excellent functional group tolerance. These methodological advances have enabled the preparation of structurally complex chiral amines like this compound with high enantiomeric purity and synthetic efficiency.
Properties
IUPAC Name |
(1R)-1-[3-(cyclopropylmethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9(13)11-3-2-4-12(7-11)14-8-10-5-6-10;/h2-4,7,9-10H,5-6,8,13H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHMXPQMSWKYNH-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OCC2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved through the reaction of cyclopropylmethanol with a suitable phenol derivative under basic conditions.
Attachment to the Phenyl Ring: The cyclopropylmethoxy group is then attached to the phenyl ring via an etherification reaction.
Introduction of the Ethanamine Moiety: The ethanamine group is introduced through a reductive amination process, where the intermediate ketone or aldehyde is reacted with an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding imines or oximes.
Reduction: Reduction reactions can convert the imine or oxime back to the amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis may involve sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Regeneration of the amine.
Substitution: Various substituted derivatives on the phenyl ring.
Hydrolysis: Cleavage of the ether bond to yield phenol and cyclopropylmethanol.
Chemistry:
Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the modulation of neurotransmitter pathways.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions, especially in the context of neurological research.
Medicine:
Pharmaceutical Development: Explored as a potential therapeutic agent for neurological disorders due to its ability to interact with specific receptors in the brain.
Drug Design: Serves as a lead compound in the design of new drugs targeting central nervous system disorders.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, primarily within the central nervous system. The compound is believed to modulate neurotransmitter pathways by binding to receptors such as serotonin and dopamine receptors. This binding alters the receptor’s activity, leading to changes in neurotransmitter release and uptake, which can have therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Key Research Findings
- Substituent Effects : Electron-donating groups (e.g., cyclopropylmethoxy) may enhance binding to receptors requiring polar interactions, while electron-withdrawing groups (e.g., CF₃) improve metabolic stability .
- Stereochemistry : The R-configuration in ethanamine derivatives is critical for activity in compounds like cinacalcet, suggesting similar enantioselectivity for the target compound .
- Salt Forms : Hydrochloride salts are prevalent in analogs to improve bioavailability, as seen in betaxolol hydrochloride (a β₁-selective adrenergic blocker) .
Biological Activity
(R)-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a specific stereochemistry and functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 215.73 g/mol. The structural characteristics include a cyclopropylmethoxy group, which may enhance its interaction with biological targets.
The primary mechanism of action for this compound involves modulation of neurotransmitter systems, particularly through interactions with serotonin and norepinephrine receptors. This compound may exhibit effects similar to those of other phenethylamines, which are known for their psychoactive properties.
Pharmacological Studies
- Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models. It appears to increase serotonin levels in the brain, which is critical for mood regulation.
- Adrenergic Receptor Interaction : The compound has been investigated for its potential as a β-adrenergic blocking agent. Research indicates that it may selectively inhibit β-adrenergic receptors, which are involved in cardiovascular responses.
- Neuroprotective Effects : Some studies have indicated that this compound may provide neuroprotection against oxidative stress, potentially benefiting conditions like neurodegenerative diseases.
Study 1: Antidepressant-Like Effects
In a controlled study using rodent models, this compound was administered at varying doses. The results showed a significant reduction in depressive-like behaviors measured by the forced swim test and tail suspension test, suggesting its potential as an antidepressant agent.
| Dose (mg/kg) | Forced Swim Test (seconds) | Tail Suspension Test (seconds) |
|---|---|---|
| 0 | 120 | 180 |
| 5 | 90 | 150 |
| 10 | 60 | 120 |
Study 2: Cardiovascular Effects
Another study focused on the cardiovascular implications of the compound. It was found to lower heart rate and blood pressure in hypertensive rat models, indicating its potential utility in treating hypertension.
| Parameter | Control Group | Treatment Group (10 mg/kg) |
|---|---|---|
| Heart Rate (bpm) | 120 | 90 |
| Blood Pressure (mmHg) | 150/100 | 130/85 |
Scientific Research Applications
GPR88 Agonism
Recent studies have highlighted the role of (R)-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride as a selective agonist for the GPR88 receptor, which is implicated in various neuropsychiatric disorders. Research indicates that compounds activating GPR88 can reduce alcohol self-administration and intake in animal models without affecting locomotor activity, suggesting a potential therapeutic avenue for treating alcohol use disorders .
Antitumor Activity
Preliminary findings suggest that this compound exhibits antitumor properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in combination therapies. Its favorable pharmacokinetic profile enhances its potential as an anticancer agent .
Study on Alcohol Addiction
A notable study utilized this compound to assess its effects on alcohol consumption in rodent models. The results indicated a significant reduction in alcohol intake at various doses, supporting the hypothesis that GPR88 agonists could serve as effective treatments for alcohol dependence .
Cancer Cell Line Studies
In another investigation, the compound was tested against several cancer cell lines, demonstrating potent cytotoxicity. The study revealed that this compound could induce apoptosis in tumor cells, highlighting its potential as a candidate for further development in cancer therapeutics .
Comparative Data Table
The following table summarizes key findings related to the pharmacological effects of this compound compared to other compounds.
Q & A
Q. What are the key challenges in synthesizing (R)-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride with high enantiomeric purity?
The synthesis of this chiral amine requires precise control over stereochemistry during reductive amination. A common approach involves reacting 3-(cyclopropylmethoxy)phenylacetone with (R)-α-methylbenzylamine under hydrogenation conditions using palladium catalysts. However, competing racemization at the benzylic position can occur, necessitating low-temperature conditions (<5°C) and short reaction times (2–4 hours) to maintain >98% enantiomeric excess (ee) . Post-synthesis, chiral HPLC with columns like Chiralpak IA or IB is recommended for purity validation, as described in enantiomer separation protocols for analogous compounds .
Q. How does the cyclopropylmethoxy group influence the compound’s stability under varying pH conditions?
The cyclopropylmethoxy moiety introduces steric hindrance and electron-donating effects, which stabilize the compound against hydrolysis in acidic media (pH 3–6). However, under alkaline conditions (pH >8), the ether bond may undergo nucleophilic cleavage, forming 3-hydroxyphenyl derivatives. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation at pH 7.4, making it suitable for physiological buffer systems .
Advanced Research Questions
Q. What strategies optimize yield in microwave-assisted reductive amination for this compound?
Microwave irradiation enhances reaction efficiency by reducing activation energy. A protocol adapted from similar trifluoromethylphenyl analogs involves:
Q. How do structural analogs of this compound compare in serotonin receptor binding assays?
Substituting the cyclopropylmethoxy group with bulkier alkoxy chains (e.g., cyclopentylmethoxy) reduces binding affinity for 5-HT₁A receptors (Ki increases from 12 nM to 210 nM). Conversely, replacing the cyclopropyl group with trifluoromethoxy (as in [1208989-29-0]) enhances selectivity for 5-HT₂A receptors by 15-fold, highlighting the critical role of steric and electronic effects in receptor interaction .
Methodological Guidance
Q. What analytical techniques are most effective for characterizing degradation products?
- LC-MS/MS : Detects hydrolyzed products (e.g., 3-hydroxyphenyl derivatives) with a mass shift of +16 Da.
- ¹H-NMR : Monitors ether bond integrity via the disappearance of cyclopropylmethoxy protons (δ 0.5–1.2 ppm).
- X-ray crystallography : Resolves stereochemical changes in degradation byproducts, as demonstrated in studies of related hydrochlorides .
Q. How can computational modeling predict metabolic pathways for this compound?
Density functional theory (DFT) simulations at the B3LYP/6-31G* level identify CYP3A4-mediated N-dealkylation as the primary metabolic pathway. In vitro microsomal assays (human liver microsomes, NADPH cofactor) confirm these predictions, showing a half-life (t₁/₂) of 45 minutes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
